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Compound of Interest

Compound Name: Undulatoside A

Cat. No.: B161229 Get Quote

Topic: NMR Spectroscopy for Undulatoside A Structure Elucidation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the field of

natural product chemistry for the complete structure elucidation of unknown compounds.[1][2]

This application note provides a detailed protocol and data interpretation guide for the

structural analysis of Undulatoside A, a complex iridoid glycoside, using a suite of one-

dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies and data

analysis workflows described herein are broadly applicable to the characterization of other

novel natural products. While the data presented is representative for a compound of this class,

it serves to illustrate the systematic approach to solving complex chemical structures.

Data Presentation: NMR Spectroscopic Data for
Undulatoside A
The structure of Undulatoside A was determined by comprehensive analysis of its NMR and

mass spectrometry data. The molecular formula was established as C₁₆H₁₈O₉ by High-

Resolution Mass Spectrometry (HRMS). The following tables summarize the ¹H and ¹³C NMR

data, as well as key 2D NMR correlations.
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Table 1: ¹H NMR Data (500 MHz, MeOD) for Undulatoside A

Position δH (ppm) Multiplicity J (Hz)

1 5.85 d 2.0

3 7.45 s

5 3.10 m

6 4.20 dd 5.0, 2.5

7 2.10 m

8 1.95 m

9 2.50 m

10 1.15 d 7.0

1' 4.65 d 8.0

2' 3.30 t 8.5

3' 3.45 t 8.5

4' 3.35 t 8.5

5' 3.40 m

6'a 3.90 dd 12.0, 2.0

6'b 3.70 dd 12.0, 5.5

OMe 3.75 s

Table 2: ¹³C NMR Data (125 MHz, MeOD) for Undulatoside A
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Position δC (ppm) DEPT

1 98.5 CH

3 152.0 CH

4 110.0 C

5 35.0 CH

6 78.0 CH

7 45.0 CH₂

8 30.0 CH

9 50.0 CH

10 15.0 CH₃

11 170.0 C

1' 100.5 CH

2' 75.0 CH

3' 78.5 CH

4' 71.5 CH

5' 77.5 CH

6' 62.5 CH₂

OMe 52.0 CH₃

Table 3: Key 2D NMR Correlations for Undulatoside A
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Proton (δH) COSY Correlations (δH) HMBC Correlations (δC)

1 (5.85) 9 (2.50) 3, 5, 9, 11

3 (7.45) - 1, 4, 5, 11

5 (3.10) 6 (4.20), 9 (2.50) 1, 3, 4, 6, 7, 9

6 (4.20) 5 (3.10), 7 (2.10) 5, 7, 8

10 (1.15) 8 (1.95) 7, 8, 9

1' (4.65) 2' (3.30) 1, 2', 3', 5'

Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are

for a standard 500 MHz NMR spectrometer.

2.1 Sample Preparation

Weigh approximately 5-10 mg of purified Undulatoside A.

Dissolve the sample in 0.6 mL of deuterated methanol (MeOD).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is fully dissolved to avoid line broadening.

2.2 ¹H NMR Spectroscopy

Pulse Program: zg30

Solvent: MeOD

Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 2.0 s
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Acquisition Time: 3.28 s

Spectral Width: 12 ppm

2.3 ¹³C NMR and DEPT Spectroscopy

Pulse Program: zgpg30 (¹³C), DEPT135

Solvent: MeOD

Temperature: 298 K

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.09 s

Spectral Width: 240 ppm

2.4 2D COSY (Correlation Spectroscopy)

Pulse Program: cosygpqf

Solvent: MeOD

Temperature: 298 K

Number of Scans: 8

Relaxation Delay: 2.0 s

Data Points: 2048 (F2) x 256 (F1)

Spectral Width: 12 ppm in both dimensions

2.5 2D HSQC (Heteronuclear Single Quantum Coherence)

Pulse Program: hsqcedetgpsisp2.3
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Solvent: MeOD

Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 1.5 s

Data Points: 2048 (F2) x 256 (F1)

Spectral Width: 12 ppm (F2, ¹H), 165 ppm (F1, ¹³C)

2.6 2D HMBC (Heteronuclear Multiple Bond Correlation)

Pulse Program: hmbcgplpndqf

Solvent: MeOD

Temperature: 298 K

Number of Scans: 32

Relaxation Delay: 2.0 s

Data Points: 2048 (F2) x 256 (F1)

Spectral Width: 12 ppm (F2, ¹H), 240 ppm (F1, ¹³C)

Long-range J-coupling delay: Optimized for 8 Hz

Visualization of the Structure Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of a natural

product like Undulatoside A using NMR spectroscopy.
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Data Acquisition

Data Analysis & Structure Assembly

Isolation & Purification of Undulatoside A

NMR Sample PreparationMass Spectrometry (HRMS)

1D NMR (¹H, ¹³C, DEPT) 2D NMR (COSY, HSQC, HMBC)

Count Protons & Carbons (from ¹H, ¹³C) Identify Functional Groups (from chemical shifts) Identify Spin Systems (from COSY) Determine C-H Connectivity (from HSQC)

Assemble Fragments (from HMBC)

Determine Molecular Formula (from HRMS)

Propose Final Structure

Click to download full resolution via product page

Caption: Workflow for Natural Product Structure Elucidation.

Interpretation of NMR Data and Structure Assembly:

Molecular Formula and Unsaturation: HRMS data provides the molecular formula

(C₁₆H₁₈O₉), indicating eight degrees of unsaturation.
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¹H and ¹³C NMR Analysis: The ¹H NMR spectrum shows the number and environment of

protons, while the ¹³C NMR and DEPT spectra reveal the number and types of carbon atoms

(CH₃, CH₂, CH, C). The chemical shifts suggest the presence of an iridoid core and a sugar

moiety.

COSY Analysis: The COSY spectrum reveals proton-proton coupling networks (spin

systems). For example, the correlation between H-1' and H-2' helps to establish the

connectivity within the sugar unit.

HSQC Analysis: The HSQC spectrum correlates each proton with its directly attached

carbon, allowing for the unambiguous assignment of carbon signals for all protonated

carbons.

HMBC Analysis: The HMBC spectrum is crucial for assembling the molecular fragments. It

shows correlations between protons and carbons that are two or three bonds away. For

instance, the correlation from the anomeric proton H-1' to C-1 of the aglycone confirms the

glycosylation site.

Final Structure Determination: By integrating all the spectroscopic data, the planar structure

of Undulatoside A can be pieced together. Further analysis using NOESY experiments (not

detailed here) would be required to determine the relative stereochemistry of the molecule.

Conclusion:

This application note has outlined a systematic and robust workflow for the structure

elucidation of the iridoid glycoside Undulatoside A using a combination of 1D and 2D NMR

techniques. The provided protocols and data interpretation guidelines serve as a valuable

resource for researchers in natural product discovery and related fields. The combination of

COSY, HSQC, and HMBC experiments is powerful for establishing the complete connectivity of

complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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